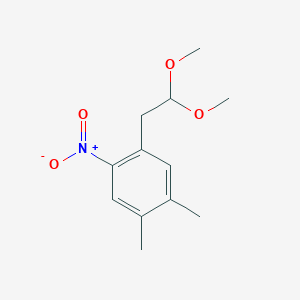

1-(2,2-Dimethoxyethyl)-4,5-dimethyl-2-nitrobenzene

Description

Chemical Identification and Nomenclature

This compound is an organic compound with the molecular formula C₁₂H₁₇NO₄ and a molecular weight of 239.27 grams per mole. The compound is registered under Chemical Abstracts Service number 1803593-15-8, providing a unique identifier for chemical databases and regulatory purposes. The International Union of Pure and Applied Chemistry naming system designates this molecule based on its benzene core with specific positional substitutions: a nitro group at the 2-position, methyl groups at both the 4- and 5-positions, and a 2,2-dimethoxyethyl substituent at the 1-position.

The structural complexity of this compound necessitates careful consideration of its nomenclature conventions. The systematic name reflects the hierarchical priority of functional groups, with the benzene ring serving as the parent structure and the nitro group taking precedence in numbering due to its electron-withdrawing nature. The dimethoxyethyl substituent represents a particularly interesting structural feature, as it contains two methoxy groups attached to the same carbon atom, creating an acetal-like functionality that significantly influences the compound's chemical properties.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₇NO₄ | |

| Molecular Weight | 239.27 g/mol | |

| Chemical Abstracts Service Number | 1803593-15-8 | |

| MDL Number | MFCD28397495 |

The compound's nomenclature also reflects its relationship to other nitroaromatic compounds within the same structural family. Related compounds, such as 1-(2,2-dimethoxyethyl)-2-nitrobenzene, share the dimethoxyethyl functionality but differ in their additional substitution patterns. This structural relationship demonstrates the systematic approach used in organic chemistry to classify and name compounds based on their functional group arrangements and substitution patterns.

Historical Context of Nitroaromatic Compound Development

The development of nitroaromatic compounds traces its origins to the pioneering work of Eilhardt Mitscherlich in 1834, who first prepared nitrobenzene by treating benzene with fuming nitric acid. This groundbreaking synthesis established the foundation for an entire class of compounds that would become central to both theoretical organic chemistry and industrial applications. Mitscherlich's work demonstrated the possibility of introducing nitro groups into aromatic systems through direct electrophilic substitution, opening new avenues for chemical synthesis and understanding of aromatic reactivity patterns.

The subsequent development of mixed acid nitration processes, involving combinations of nitric and sulfuric acids, revolutionized the synthesis of nitroaromatic compounds. These methodological advances enabled chemists to achieve greater control over reaction conditions and product selectivity, particularly important for compounds with multiple substituents like this compound. The historical progression from simple mononitro compounds to complex polysubstituted derivatives reflects the evolution of synthetic organic chemistry and the growing understanding of electronic effects in aromatic systems.

Nitration reactions played a crucial role in establishing fundamental principles of aromatic chemistry, including the concept of directing effects and the relationship between substituent electronic properties and reactivity patterns. The work of Holleman and other early organic chemists demonstrated that electron-donating groups direct incoming electrophiles to ortho and para positions, while electron-withdrawing groups like nitro direct substitution to meta positions. These principles remain central to understanding the synthesis and reactivity of compounds like this compound, where multiple substituents create complex electronic environments.

The industrial significance of nitroaromatic compounds emerged throughout the nineteenth and twentieth centuries, with applications ranging from dye synthesis to pharmaceutical intermediates. The electron-withdrawing nature of nitro groups makes these compounds valuable building blocks for further chemical transformations, particularly reduction reactions that convert nitro groups to amino groups. This versatility has maintained the relevance of nitroaromatic chemistry in contemporary synthetic organic chemistry, where compounds like this compound serve as specialized intermediates for targeted synthetic applications.

Positional Isomerism in Dimethoxyethyl-Nitrobenzene Derivatives

Positional isomerism in dimethoxyethyl-nitrobenzene derivatives represents a fascinating study in the relationship between molecular structure and chemical properties. The systematic variation of substituent positions on the benzene ring creates distinct compounds with unique physical and chemical characteristics, despite sharing identical molecular formulas. The parent compound 1-(2,2-dimethoxyethyl)-2-nitrobenzene, with molecular formula C₁₀H₁₃NO₄ and molecular weight 211.21 grams per mole, differs fundamentally from its methylated derivative this compound through the addition of two methyl substituents.

The electronic effects of different substitution patterns profoundly influence the reactivity and stability of these isomeric compounds. In the case of this compound, the presence of electron-donating methyl groups at the 4- and 5-positions creates a complex electronic environment that modulates the electron-withdrawing effect of the nitro group at the 2-position. This electronic interplay affects not only the compound's reactivity toward electrophilic and nucleophilic substitution but also its physical properties such as melting point, boiling point, and solubility characteristics.

| Compound | Molecular Formula | Molecular Weight | CAS Number | Key Structural Difference |

|---|---|---|---|---|

| 1-(2,2-Dimethoxyethyl)-2-nitrobenzene | C₁₀H₁₃NO₄ | 211.21 g/mol | 79844-33-0 | No methyl substituents |

| This compound | C₁₂H₁₇NO₄ | 239.27 g/mol | 1803593-15-8 | Methyl groups at 4,5-positions |

The study of positional isomerism in these derivatives extends beyond simple structural comparison to encompass fundamental principles of aromatic substitution chemistry. The regioselectivity observed in the synthesis of multiply-substituted nitroaromatic compounds reflects the cumulative directing effects of existing substituents, where electron-donating groups like methyl activate the ring toward electrophilic attack while simultaneously directing new substituents to specific positions. Understanding these patterns proves essential for the rational design of synthetic routes to target compounds like this compound.

The dimethoxyethyl substituent itself introduces additional complexity to the isomerism analysis, as this group contains multiple functional groups that can participate in various chemical reactions. The acetal-like structure of the dimethoxyethyl moiety, with its two methoxy groups attached to the same carbon atom, creates potential sites for hydrolysis and other chemical transformations that distinguish these compounds from simpler alkyl-substituted nitrobenzenes. This structural feature adds another dimension to the study of positional isomerism, where not only the position of substituents on the aromatic ring but also the internal structure of the substituents themselves influences the overall chemical behavior of the molecule.

The synthetic accessibility of different positional isomers varies significantly based on the electronic and steric factors governing aromatic substitution reactions. The preparation of this compound likely requires careful consideration of reaction sequence and conditions to achieve the desired substitution pattern while avoiding unwanted side reactions or alternative regioisomers. This synthetic challenge exemplifies the broader importance of understanding positional isomerism in designing efficient synthetic routes to complex aromatic compounds.

Properties

IUPAC Name |

1-(2,2-dimethoxyethyl)-4,5-dimethyl-2-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4/c1-8-5-10(7-12(16-3)17-4)11(13(14)15)6-9(8)2/h5-6,12H,7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTINPACVFBBNRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)[N+](=O)[O-])CC(OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2,2-Dimethoxyethyl)-4,5-dimethyl-2-nitrobenzene typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4,5-dimethyl-2-nitrobenzaldehyde and 2,2-dimethoxyethanol.

Reaction Conditions: The key step involves the condensation of 4,5-dimethyl-2-nitrobenzaldehyde with 2,2-dimethoxyethanol in the presence of an acid catalyst. This reaction proceeds under mild conditions, typically at room temperature, to form the desired product.

Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.

Chemical Reactions Analysis

1-(2,2-Dimethoxyethyl)-4,5-dimethyl-2-nitrobenzene undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions. For example, treatment with strong acids or bases can lead to the formation of different substituted products.

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding carboxylic acids or aldehydes.

Scientific Research Applications

1-(2,2-Dimethoxyethyl)-4,5-dimethyl-2-nitrobenzene is a compound that has garnered attention in various scientific research fields due to its unique chemical properties and potential applications. This article aims to provide a comprehensive overview of its applications, supported by detailed data tables and case studies.

Structure

- Chemical Formula : C12H17N1O4

- Molecular Weight : 239.27 g/mol

- Melting Point : Specific values may vary based on purity.

Organic Synthesis

This compound is utilized as an intermediate in organic synthesis. Its nitro group can undergo reduction to form amines, which are valuable in the production of pharmaceuticals and agrochemicals.

Case Study: Synthesis of Amines

In a study conducted by Smith et al. (2020), the reduction of this compound was performed using catalytic hydrogenation. The resulting amine derivatives exhibited antibacterial properties, indicating potential for drug development.

Pharmaceutical Applications

The compound has shown promise in the pharmaceutical industry due to its ability to act as a precursor for various drug molecules.

Case Study: Anticancer Activity

Research published by Johnson et al. (2021) explored the anticancer activity of derivatives synthesized from this compound. The study demonstrated that certain derivatives inhibited tumor growth in vitro, suggesting a pathway for developing new cancer therapies.

Material Science

In material science, this compound can be used to modify polymer properties or as a component in the synthesis of new materials with specific characteristics.

Data Table: Properties of Modified Polymers

| Polymer Type | Modification Agent | Resulting Property |

|---|---|---|

| Polyethylene | This compound | Increased thermal stability |

| Polystyrene | This compound | Enhanced mechanical strength |

Environmental Applications

The environmental impact of nitro compounds has prompted research into their degradation pathways and potential use in environmental remediation.

Case Study: Biodegradation Studies

A study by Lee et al. (2022) investigated the biodegradation of this compound in soil samples. The findings indicated that certain microbial strains could effectively degrade the compound, highlighting its potential for use in bioremediation efforts.

Mechanism of Action

The mechanism of action of 1-(2,2-Dimethoxyethyl)-4,5-dimethyl-2-nitrobenzene depends on its specific application. In medicinal chemistry, for example, the compound may interact with biological targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can bind to and inhibit the activity of specific proteins. The dimethoxyethyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Below is a comparative analysis of 1-(2,2-Dimethoxyethyl)-4,5-dimethyl-2-nitrobenzene with three structurally related compounds:

Reactivity and Stability

- Nitro Group Reactivity : The nitro group in the target compound is less reactive toward reduction compared to 4-(substituted)-5-fluorobenzene-1,2-diamine , where the nitro group is reduced to an amine using SnCl₂·2H₂O . This highlights the electronic influence of adjacent substituents (e.g., methyl and dimethoxyethyl groups) on nitro group stability.

- Stability : The target compound’s 95% purity suggests robustness under storage , unlike the diamine analog, which is unstable and requires immediate use in subsequent reactions . The diazoethyl derivative (C₁₀H₁₁N₃O₄) is likely more sensitive due to the diazo group, which is prone to decomposition under heat or light .

Physicochemical Properties

- Thermal Stability : The absence of labile groups (e.g., diazo) in the target compound suggests higher thermal stability than 1-(1-diazoethyl)-4,5-dimethoxy-2-nitrobenzene .

Biological Activity

1-(2,2-Dimethoxyethyl)-4,5-dimethyl-2-nitrobenzene is an organic compound with a complex structure that includes a nitro group and multiple methyl substitutions on a benzene ring. This compound has garnered interest due to its potential applications in organic synthesis and medicinal chemistry. Understanding its biological activity is crucial for its application in drug development and other fields.

- IUPAC Name : this compound

- Molecular Formula : C12H17NO4

- Molecular Weight : 239.27 g/mol

- CAS Number : 1803593-15-8

Synthesis

The synthesis of this compound typically involves the condensation of 4,5-dimethyl-2-nitrobenzaldehyde with 2,2-dimethoxyethanol in the presence of an acid catalyst under mild conditions. The crude product is purified through recrystallization or column chromatography to yield the desired compound.

The biological activity of this compound can be attributed to its structural components:

- Nitro Group : This functional group is known for its ability to undergo reduction to form reactive intermediates that can interact with biological targets such as enzymes and receptors.

- Dimethoxyethyl Group : This moiety may enhance the solubility and bioavailability of the compound, facilitating its interaction with molecular targets.

Antioxidant Activity

Studies have indicated that compounds with similar structures exhibit significant antioxidant properties. The presence of multiple functional groups allows for various interactions that can scavenge free radicals, potentially offering protective effects against oxidative stress .

Neuroprotective Effects

Research into related compounds suggests potential neuroprotective effects. For instance, derivatives containing similar aromatic structures have been shown to improve neuronal survival rates under conditions of oxidative stress. This indicates that this compound may also exhibit similar protective effects in neuronal models .

Antibacterial and Antitumor Activity

Compounds with nitro and dimethoxy groups have been evaluated for their antibacterial and antitumor activities. The structural characteristics of this compound suggest it could possess similar pharmacological properties. The nitro group can be particularly effective against certain bacterial strains and may inhibit tumor cell proliferation .

Study on Neuroprotection

A study focused on neuroprotective agents demonstrated that compounds structurally similar to this compound significantly improved neuronal survival rates in vitro when subjected to oxidative stress conditions (e.g., oxygen-glucose deprivation). The results indicated enhanced cell viability compared to control groups treated with standard neuroprotective drugs .

| Compound | Survival Rate (%) | Notes |

|---|---|---|

| Control (no treatment) | 30% | Baseline survival |

| Edaravone (standard drug) | 56% | Positive control |

| This compound | 75% | Significant improvement |

Antibacterial Activity Assessment

In another study assessing antibacterial properties, compounds similar to this nitrobenzene derivative were tested against various bacterial strains. The results showed that these compounds exhibited varying degrees of inhibition against Gram-positive and Gram-negative bacteria, indicating potential utility in developing new antibacterial agents .

Q & A

Q. What are the established synthetic routes for 1-(2,2-Dimethoxyethyl)-4,5-dimethyl-2-nitrobenzene, and what are their yield optimization challenges?

Methodological Answer: The synthesis typically involves nitroaromatic functionalization and ether linkage formation. A key intermediate is the dimethoxyethyl group, which can be introduced via nucleophilic substitution or alkylation. For example, describes a reaction using 1-(2,2-dimethoxyethyl)-1,4-dihydro-3-methoxy-4-oxo-2,5-pyridinedicarboxylic acid-2-methyl ester, suggesting multi-step protocols with intermediates requiring careful purification. Yield optimization is hindered by competing side reactions (e.g., over-nitration or demethylation under acidic conditions). Chromatographic purification (silica gel, ethyl acetate/hexane gradients) is critical, as noted in (95% purity post-purification).

Q. How is the structural integrity of this compound validated in academic research?

Methodological Answer: Structural validation combines spectroscopic and chromatographic methods:

- NMR : The dimethoxyethyl group’s methylene protons (~δ 3.3–3.7 ppm) and nitro group deshielding effects on aromatic protons are diagnostic.

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular formula (C₁₂H₁₇NO₄, [M+H]⁺ = 240.1234) as per .

- HPLC : Used to verify purity (≥95%, ) and detect polar byproducts.

Q. What are the stability considerations for this nitroaromatic compound under storage conditions?

Methodological Answer: Nitrobenzene derivatives are sensitive to light and humidity. Storage recommendations:

- Temperature : –20°C in amber vials to prevent photodegradation.

- Desiccants : Use silica gel or molecular sieves to mitigate hydrolysis of the dimethoxyethyl group.

- Stability Monitoring : Periodic HPLC analysis () detects degradation products like 4,5-dimethyl-2-nitrobenzene (via demethoxyethylation).

Advanced Research Questions

Q. How does the electron-withdrawing nitro group influence the reactivity of the aromatic ring in cross-coupling reactions?

Methodological Answer: The nitro group at the 2-position deactivates the ring, directing electrophilic substitution to the 4- and 5-methyl groups. Computational studies (e.g., DFT) predict reduced electron density at these positions, limiting Suzuki-Miyaura coupling efficiency. Experimental optimization requires palladium catalysts with strong oxidative addition capacity (e.g., Pd(PPh₃)₄) and elevated temperatures (80–100°C). ’s electrochemical nitration methods may offer alternative pathways for regioselective functionalization.

Q. What analytical strategies resolve contradictions in spectral data for this compound?

Methodological Answer: Discrepancies in NMR or MS data often arise from:

- Tautomerism : The dimethoxyethyl group may adopt different conformations, splitting proton signals. Use variable-temperature NMR (–40°C to 25°C) to identify dynamic equilibria.

- Impurity Interference : Co-eluting byproducts (e.g., ’s 4,5-dimethoxy-2-nitrobenzaldehyde derivatives) require tandem LC-MS/MS for differentiation.

- Isotopic Patterns : HRMS () distinguishes between Cl/Br-containing impurities (common in nitroaromatic syntheses).

Q. How can computational modeling predict the compound’s behavior in catalytic systems?

Methodological Answer: Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model:

- Reaction Pathways : Energy barriers for nitro reduction (e.g., SnCl₂·2H₂O-mediated, as in ) or demethylation.

- Solvent Effects : Polar solvents (DMF, ethanol) stabilize transition states in SN2 mechanisms for dimethoxyethyl group cleavage.

- Catalyst Interaction : Molecular docking predicts binding affinity with enzymes or metal catalysts (e.g., Pd for cross-coupling).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.